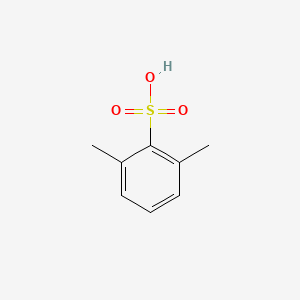

2,6-dimethylbenzenesulfonic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-4-3-5-7(2)8(6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRETYAHLENMEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275008 | |

| Record name | 2,6-dimethylbenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25241-15-0 | |

| Record name | 2,6-dimethylbenzenesulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Theoretical and Computational Guide to 2,6-Dimethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides an in-depth exploration of 2,6-dimethylbenzenesulfonic acid, focusing on its theoretical and computational characterization. While experimental data on this specific isomer is limited in publicly accessible literature, this document synthesizes established principles of aromatic sulfonation, quantum chemical methodologies, and structure-property relationships to offer a predictive and methodological framework for its study.

Introduction: The Significance of Steric Hindrance in Substituted Aromatics

This compound, an isomer of xylenesulfonic acid, presents a unique case study in the influence of steric hindrance on the physicochemical properties and reactivity of arylsulfonic acids. The presence of two methyl groups ortho to the sulfonic acid moiety introduces significant steric congestion, which is expected to profoundly impact its conformational preferences, acidity, and interaction with biological targets. Understanding these effects through a theoretical lens is crucial for its potential application in areas such as catalysis, detergent formulation, and as a counterion in pharmaceutical sciences.

This guide will delve into the molecular architecture of this compound, outline robust computational protocols for its in-silico analysis, and predict its spectroscopic and reactive behavior.

Molecular Structure and Physicochemical Properties: A Computational Perspective

The fundamental properties of this compound can be reliably predicted using computational methods. The table below summarizes key computed descriptors, providing a quantitative foundation for understanding its behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₃S | PubChem[1] |

| Molecular Weight | 186.23 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC1=C(C(=CC=C1)C)S(=O)(=O)O | PubChem[1] |

| InChIKey | BRETYAHLENMEAI-UHFFFAOYSA-N | PubChem[1] |

| XLogP3 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

These computed values suggest a molecule with moderate lipophilicity (XLogP3) and the capacity for hydrogen bonding, which will influence its solubility and interactions in protic solvents.

Conformational Analysis and Steric Effects

The steric clash between the bulky sulfonic acid group and the two ortho-methyl groups is the most defining structural feature of this compound. This interaction forces the S-O bonds and the O-H bond of the sulfonic acid group to adopt specific conformations to minimize repulsion. A likely consequence is the rotation of the C-S bond to orient the sulfonic acid group out of the plane of the benzene ring.

Computational Methodology: A Framework for In-Silico Investigation

A robust theoretical investigation of this compound necessitates the use of quantum chemical calculations. Density Functional Theory (DFT) is a powerful and cost-effective method for this purpose.

Proposed Computational Workflow

The following workflow is recommended for a comprehensive theoretical study:

Caption: A typical computational workflow for the theoretical study of this compound.

Step-by-Step Protocol for DFT Calculations

-

Structure Preparation: Obtain the initial 3D coordinates of this compound, for instance, from its SMILES string.

-

Conformational Sampling: Perform a preliminary conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers resulting from the rotation of the sulfonic acid group.

-

Geometry Optimization: For each low-energy conformer, perform a full geometry optimization using a DFT functional such as B3LYP with a Pople-style basis set like 6-31G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.

-

Frequency Calculations: Perform frequency calculations at the same level of theory to verify that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy) and simulated vibrational spectra (IR and Raman).

-

Electronic Property Analysis: From the optimized geometry, calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) mapped onto the electron density surface. These properties provide insights into the molecule's reactivity and intermolecular interaction sites.

-

Spectroscopic Simulation: To aid in experimental characterization, simulate NMR chemical shifts (using the GIAO method) and electronic transitions (UV-Vis spectra) using Time-Dependent DFT (TD-DFT).

Theoretical Spectroscopic and Reactivity Analysis

Vibrational Spectroscopy (IR/Raman)

The calculated vibrational spectra are expected to show characteristic peaks for:

-

O-H stretch: A broad band, typically in the 3200-2500 cm⁻¹ region, indicative of the acidic proton.

-

S=O stretches: Strong, distinct peaks around 1350 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

-

C-S stretch: A weaker band in the 800-700 cm⁻¹ region.

-

Aromatic C-H and C=C stretches: In their usual regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

The steric hindrance from the methyl groups may cause slight shifts in these frequencies compared to less substituted arylsulfonic acids.

Reactivity Insights from Frontier Molecular Orbitals

The electronic properties of this compound dictate its reactivity.

-

HOMO: The Highest Occupied Molecular Orbital is likely to be localized on the electron-rich benzene ring, indicating that this is the site for electrophilic attack.

-

LUMO: The Lowest Unoccupied Molecular Orbital is expected to be centered on the sulfonic acid group, particularly the sulfur atom, making it susceptible to nucleophilic attack.

-

Electrostatic Potential (ESP): The ESP map will visually confirm the acidic nature of the sulfonic acid proton (a region of positive potential) and the electronegative character of the oxygen atoms (regions of negative potential).

Acidity and the Sulfonation/Desulfonation Equilibrium

Benzenesulfonic acids are strong acids due to the electron-withdrawing nature of the sulfonyl group.[2] The sulfonation of aromatic compounds is an electrophilic substitution reaction, typically involving sulfur trioxide (SO₃) as the electrophile.[3][4] This reaction is reversible.

Caption: The reversible sulfonation and desulfonation reaction of m-xylene.

The steric hindrance in this compound likely influences this equilibrium. The bulky groups may destabilize the sulfonated product, potentially shifting the equilibrium towards the starting materials (desulfonation) under certain conditions, such as in the presence of dilute acid and heat.

Potential Applications and Future Research Directions

The unique steric environment of this compound suggests several potential applications:

-

Bulky Catalyst: It could serve as a sterically hindered acid catalyst in organic synthesis, potentially offering unique selectivity in reactions where controlling the approach to a catalytic site is important.

-

Phase Transfer Catalyst: Its amphiphilic nature (hydrophilic sulfonic acid group and lipophilic dimethylbenzene moiety) makes it a candidate for phase transfer catalysis.

-

Pharmaceutical Counterion: As a bulky, non-coordinating counterion, it could be used to improve the solubility and stability of basic drug molecules.

Future theoretical studies should focus on modeling the interaction of this compound with solvents, metal ions, and active sites of enzymes to explore these potential applications in greater detail. Benchmarking computational predictions against experimental data, once available, will be crucial for validating the theoretical models presented here.

References

- Benchchem. (n.d.). 2,4-Dimethylbenzenesulfonic acid | 88-61-9.

- PubChem. (n.d.). This compound | C8H10O3S | CID 32878.

- Chemguide. (n.d.). The sulphonation of benzene - electrophilic substitution.

- Chemistry LibreTexts. (2019, June 5). 15.01.3: The Sulfonation of Benzene.

Sources

Methodological & Application

Application Notes and Protocols: 2,6-Dimethylbenzenesulfonic Acid-Catalyzed Condensation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 2,6-Dimethylbenzenesulfonic Acid in Organic Synthesis

In the landscape of acid catalysis, arylsulfonic acids represent a versatile and robust class of catalysts. Among these, this compound (DMBSA) emerges as a catalyst with unique steric and electronic properties that can be harnessed to drive a variety of condensation reactions. Its bulky methyl groups flanking the sulfonic acid moiety can influence regioselectivity and suppress unwanted side reactions, while its strong acidic nature effectively protonates substrates, initiating the catalytic cycle.

This comprehensive guide delves into the practical applications of this compound as a catalyst for key condensation reactions in organic synthesis. We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their quest for efficient and selective synthetic methodologies. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Physicochemical Properties and Safety Considerations

This compound (C₈H₁₀O₃S) is a solid organic acid with a molecular weight of 186.23 g/mol .[1] It is crucial to handle this reagent with appropriate safety precautions, as it is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Always consult the Safety Data Sheet (SDS) before use and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Core Principles of DMBSA-Catalyzed Condensation Reactions

Acid-catalyzed condensation reactions are fundamental transformations in organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The catalytic role of this compound in these reactions is multifaceted:

-

Protonation of the Electrophile: DMBSA, as a strong Brønsted acid, readily protonates carbonyl groups (in aldehydes and ketones) or their equivalents, rendering them more electrophilic and susceptible to nucleophilic attack.

-

Enol/Enolate Formation: In reactions involving carbonyl compounds with α-hydrogens, the acid catalyst can facilitate the formation of the corresponding enol tautomer, which serves as the nucleophilic partner in the condensation.

-

Activation of Leaving Groups: In reactions such as esterification, the acid protonates the hydroxyl group of the carboxylic acid, converting it into a better leaving group (water).

The steric hindrance provided by the two methyl groups in DMBSA can play a significant role in dictating the stereochemical outcome of the reaction and can prevent undesired polymerization or decomposition pathways that may be observed with less hindered acid catalysts.

Application I: Esterification Reactions

Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis. Arylsulfonic acids are excellent catalysts for this transformation, often providing higher yields and cleaner reactions compared to mineral acids like sulfuric acid.

Mechanistic Rationale

The Fischer-Speier esterification mechanism involves the initial protonation of the carboxylic acid carbonyl group by DMBSA, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of water to yield the ester.

Diagram: Generalized Mechanism of Acid-Catalyzed Esterification

Caption: Mechanism of DMBSA-catalyzed esterification.

Protocol: General Procedure for DMBSA-Catalyzed Esterification

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Carboxylic acid

-

Alcohol (typically used in excess or as the solvent)

-

This compound (1-5 mol%)

-

Anhydrous toluene or other suitable aprotic solvent

-

Dean-Stark apparatus (optional, for removal of water)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add the carboxylic acid (1.0 eq), the alcohol (1.2-5.0 eq or as solvent), and the chosen solvent.

-

Catalyst Addition: Add this compound (1-5 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The removal of water via a Dean-Stark trap will drive the equilibrium towards the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Quenching: Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious of CO₂ evolution.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude ester can be purified by distillation or column chromatography on silica gel.

Application II: Aldol-Type Condensation Reactions

The aldol condensation is a powerful tool for C-C bond formation, leading to the synthesis of β-hydroxy carbonyl compounds or, after dehydration, α,β-unsaturated carbonyl compounds. While often base-catalyzed, acid-catalyzed variants are also highly effective.

Mechanistic Insights

In an acid-catalyzed aldol reaction, the catalyst first promotes the tautomerization of one carbonyl compound to its enol form. Simultaneously, the acid protonates the carbonyl oxygen of a second molecule, activating it as an electrophile. The enol then attacks the activated carbonyl, leading to the aldol addition product. Subsequent dehydration is often facile under acidic conditions.

Diagram: Acid-Catalyzed Aldol Condensation Workflow

Caption: Experimental workflow for an aldol condensation.

Protocol: General Procedure for DMBSA-Catalyzed Aldol-Type Condensation

This is a representative protocol that may need to be adapted based on the specific substrates.

Materials:

-

Aldehyde or ketone (with α-hydrogens for enol formation)

-

Carbonyl compound (as the electrophile)

-

This compound (5-10 mol%)

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carbonyl compound that will form the enol (1.0 eq) and the electrophilic carbonyl partner (1.0-1.2 eq) in the anhydrous solvent.

-

Catalyst Addition: Add this compound (5-10 mol%) to the stirred solution.

-

Reaction: Stir the reaction at room temperature or with gentle heating. Monitor the reaction's progress by TLC or GC-MS.

-

Work-up and Quenching: Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the reaction solvent or another suitable organic solvent.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Concentration and Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude product by flash column chromatography or distillation.

Application III: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed condensation reaction that leads to the formation of tetrahydroisoquinoline and tetrahydro-β-carboline scaffolds, which are prevalent in many natural products and pharmaceutically active compounds.[3] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution.

Catalytic Role of DMBSA

In the Pictet-Spengler reaction, this compound facilitates both the formation of the initial iminium ion from the amine and carbonyl compound and the subsequent cyclization step. The strong acidity of DMBSA ensures a sufficient concentration of the reactive electrophilic species.

Diagram: Simplified Pictet-Spengler Reaction Logic

Caption: Logical flow of the Pictet-Spengler reaction.

Protocol: General Procedure for a DMBSA-Catalyzed Pictet-Spengler Reaction

This protocol is a starting point and should be optimized for specific substrates.

Materials:

-

β-Arylethylamine (e.g., tryptamine, phenethylamine)

-

Aldehyde or ketone

-

This compound (10-20 mol%)

-

Anhydrous solvent (e.g., toluene, acetonitrile)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of the β-arylethylamine (1.0 eq) in the chosen anhydrous solvent, add the aldehyde or ketone (1.0-1.1 eq).

-

Catalyst Addition: Add this compound (10-20 mol%) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature or with heating (e.g., 50-80 °C). Monitor the reaction by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture and quench with saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentration and Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Comparative Data and Advantages

The choice of an acid catalyst is critical for the success of a condensation reaction. While a direct quantitative comparison for this compound across a range of reactions is not extensively documented in a single source, the advantages of using arylsulfonic acids over traditional mineral acids are well-established.

| Catalyst | Advantages | Disadvantages |

| This compound | - Strong organic acid- Steric hindrance can improve selectivity- Generally good solubility in organic solvents- Thermally stable | - Higher cost compared to mineral acids- May require neutralization during work-up |

| p-Toluenesulfonic Acid (pTSA) | - Commonly used and well-documented- Strong acid- Crystalline and easy to handle | - Less sterically hindered than DMBSA, which may lead to side reactions |

| Sulfuric Acid (H₂SO₄) | - Inexpensive and readily available- Very strong acid | - Strong oxidizing agent, can lead to charring and side products- Difficult to remove from the reaction mixture- Corrosive |

| Solid Acid Catalysts (e.g., Nafion, Amberlyst) | - Easy to separate from the reaction mixture (recyclable)- Can be more environmentally friendly | - May have lower activity than homogeneous catalysts- Can have mass transfer limitations |

Troubleshooting and Optimization

-

Low Conversion: If the reaction is sluggish, consider increasing the catalyst loading, raising the reaction temperature, or removing water azeotropically (for reactions that produce water). Ensure that all reagents and solvents are anhydrous, as water can deactivate the catalyst.

-

Side Product Formation: If significant side products are observed, try lowering the reaction temperature or reducing the catalyst loading. The steric bulk of DMBSA may already mitigate some side reactions, but further optimization might be necessary.

-

Difficult Work-up: If the product is water-soluble, extraction can be challenging. In such cases, saturation of the aqueous layer with sodium chloride may improve extraction efficiency.

Conclusion

This compound is a potent and versatile catalyst for a range of important condensation reactions. Its unique combination of strong acidity and steric bulk offers advantages in terms of reactivity and selectivity. The protocols provided in this guide serve as a robust starting point for researchers to explore the utility of this catalyst in their synthetic endeavors. As with any chemical process, careful optimization of reaction conditions is key to achieving the desired outcomes.

References

-

Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. REVISTA DE CHIMIE. [Link]

-

This compound | C8H10O3S | CID 32878 - PubChem. National Center for Biotechnology Information. [Link]

-

Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. MDPI. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

-

The Aldol Condensation. Magritek. [Link]

-

Pictet–Spengler reaction - Wikipedia. Wikipedia. [Link]

-

The Development and Application of the Asymmetric Pictet-Spengler Reaction. University of Illinois. [Link]

Sources

Application Note: A Robust HPLC Method for the Analysis of 2,6-Dimethylbenzenesulfonic Acid Using Ion-Pair Chromatography

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2,6-dimethylbenzenesulfonic acid. Due to its high polarity and strong acidic nature, this analyte presents a significant challenge for traditional reversed-phase chromatography, often resulting in poor retention and peak shape.[1] To overcome these issues, this method employs Ion-Pair Reversed-Phase Liquid Chromatography (IP-RPLC), which dramatically improves retention and provides excellent peak symmetry. The protocol details the strategic selection of the stationary phase, mobile phase composition including the ion-pairing reagent, and detector settings. Furthermore, it establishes a comprehensive system suitability testing protocol to ensure the method's ongoing validity and performance, making it suitable for researchers, scientists, and professionals in drug development and quality control.

Introduction and Analytical Challenge

This compound (also known as 2,6-xylene sulfonic acid) is an aromatic sulfonic acid used in various chemical and pharmaceutical applications, including as a catalyst in organic synthesis and as a counter-ion for basic drug substances.[1] Its accurate quantification is critical for process monitoring, impurity profiling, and ensuring the quality of final products.

The primary analytical challenge stems from the molecule's physicochemical properties. The sulfonic acid group (pKa < 0) ensures the molecule is fully deprotonated and highly polar across the entire practical pH range of HPLC. When using standard C18 reversed-phase columns, this high polarity leads to minimal interaction with the nonpolar stationary phase, causing the analyte to elute at or near the void volume with poor peak shape.[1] This guide details an IP-RPLC strategy to address this fundamental challenge.

Method Development Rationale: Causality Behind Experimental Choices

The development of this method was guided by the need to induce retention for a highly polar, anionic analyte on a reversed-phase column.

The Strategic Choice: Ion-Pair Reversed-Phase Chromatography (IP-RPLC)

IP-RPLC is the chosen chromatographic mode. The mechanism involves adding an ion-pairing reagent to the mobile phase.[2][3] For this method, a quaternary ammonium salt, Tetrabutylammonium (TBA) , is used. The TBA cation possesses a nonpolar alkyl structure and a positive charge.

The process is as follows:

-

The nonpolar "tail" of the TBA cation adsorbs onto the hydrophobic C18 stationary phase.[4]

-

This adsorption creates a dynamic, positively charged surface on the stationary phase.

-

The negatively charged sulfonate group of the this compound analyte is then retained via electrostatic attraction to this positively charged layer, in addition to hydrophobic interactions between the analyte's xylene ring and the C18 chains.

This dual retention mechanism provides the control over retention and peak shape that is absent in conventional reversed-phase chromatography.

Caption: Mechanism of Ion-Pair Reversed-Phase Chromatography (IP-RPLC).

Column and Mobile Phase Selection

-

Column: A robust, general-purpose C8 or C18 column is ideal for this application. The alkyl chains provide the necessary hydrophobic surface for the ion-pair reagent to adsorb.[5]

-

Organic Solvent: Acetonitrile (MeCN) is chosen over methanol as it typically offers lower backpressure and better UV transparency at lower wavelengths.[6][7] A gradient elution is employed to ensure efficient elution and good peak shape.

-

Aqueous Phase & pH Control: A phosphate buffer is used to maintain a constant pH. A pH of ~4.0 ensures the sulfonic acid is fully ionized for consistent interaction with the ion-pairing reagent.[1]

-

UV Detection Wavelength: Aromatic compounds like this compound exhibit strong UV absorbance. The primary absorption occurs in the 220-280 nm range.[8] A wavelength of 220 nm is selected to provide high sensitivity.[8]

Detailed Analytical Protocol

Equipment and Materials

-

Instrumentation: HPLC or UPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Deionized Water (≥18.2 MΩ·cm)

-

Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade

-

Tetrabutylammonium Hydrogen Sulfate (TBHS), HPLC Grade for ion-pairing

-

Phosphoric Acid (H₃PO₄), ACS Grade

-

-

Reference Standard: this compound (≥98% purity).

Preparation of Solutions

-

Mobile Phase A (Aqueous):

-

Weigh and dissolve 1.36 g of KH₂PO₄ and 1.70 g of TBHS in 1000 mL of deionized water.

-

Mix thoroughly until all solids are dissolved.

-

Adjust the pH to 4.0 ± 0.05 with dilute phosphoric acid.

-

Filter through a 0.45 µm membrane filter. This solution contains 10 mM Potassium Phosphate and 5 mM TBHS.

-

-

Mobile Phase B (Organic):

-

Acetonitrile (100%).

-

Filter through a 0.45 µm membrane filter.

-

-

Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

-

Standard Stock Solution (approx. 1000 µg/mL):

-

Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the Sample Diluent.

-

-

Working Standard Solution (approx. 100 µg/mL):

-

Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

-

Dilute to volume with the Sample Diluent.

-

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM KH₂PO₄, 5 mM TBHS, pH 4.0 in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0.0 min: 10% B15.0 min: 60% B15.1 min: 10% B20.0 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 220 nm |

| Run Time | 20 minutes |

Experimental Workflow

The following workflow ensures consistent and reliable results.

Caption: Standard HPLC analysis workflow from preparation to reporting.

System Suitability and Method Validation

System Suitability Testing (SST) is a mandatory part of the analytical procedure to ensure the chromatographic system is adequate for the intended analysis.[9][10] The following criteria must be met by injecting the Working Standard Solution (100 µg/mL) five times before any sample analysis.

| SST Parameter | Acceptance Criterion | Rationale |

| Precision / Repeatability | Peak Area %RSD ≤ 2.0% | Ensures the system provides consistent, reproducible results.[11] |

| Tailing Factor (Tf) | Tf ≤ 2.0 | Measures peak symmetry, which is critical for accurate integration. A value >2 indicates peak tailing.[11] |

| Theoretical Plates (N) | N ≥ 2000 | Indicates the efficiency of the separation and the sharpness of the peak.[12] |

These parameters are defined and calculated according to the United States Pharmacopeia (USP).[13]

Conclusion

The Ion-Pair Reversed-Phase HPLC method detailed in this application note is demonstrated to be highly effective for the analysis of this compound. By forming an ion pair with tetrabutylammonium, the method achieves excellent retention, peak shape, and reproducibility on standard C18 stationary phases. The protocol is straightforward, uses common reagents, and includes a rigorous system suitability protocol to guarantee data integrity. This method is well-suited for routine quality control and research applications requiring accurate quantification of this and other structurally similar aromatic sulfonic acids.

References

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 32878, this compound. Retrieved from [Link]

-

Cheres Z., Zaias J., & Foresti, M. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Química Nova, 29(4). Retrieved from [Link]

-

SIELC Technologies. (2018). Separation of 2,5-Dimethylbenzenesulfonic acid on Newcrom R1 HPLC column. Retrieved from [Link]

-

GTL. (2023). System suitability Requirements for a USP HPLC Method. Retrieved from [Link]

-

Haseeb, A. (2023). Ion pair chromatography of carboxylic and sulfonic acids with trialkylamines. Diva-Portal.org. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC chromatograms for the separation of : (A) xylene; (B) dichlorobenzene. Retrieved from [Link]

-

Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

-

SIELC Technologies. (2018). 2,4-Dimethylbenzenesulfonic acid. Retrieved from [Link]

-

Das, B., et al. (2014). HPLC Calibration Process Parameters in Terms of System Suitability Test. Austin Chromatography. Retrieved from [Link]

-

Journal of Chromatographic Science. (n.d.). Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography. Oxford Academic. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Retrieved from [Link]

-

Chromatography Forum. (2011). Can I separate xylene isomers (o, m, p) by HPLC-UV? Methods?. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of sulfonated compounds by reversed-phase ion-pair chromatography—Mass spectrometry with on-line removal of non-volatile tetrabutyl ammonium ion-pairing agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11868, 2,5-Dimethylbenzenesulfonic acid. Retrieved from [Link]

-

LCGC International. (n.d.). Ion Pairing - Blessing or Curse?. Chromatography Online. Retrieved from [Link]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. diva-portal.org [diva-portal.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. scielo.br [scielo.br]

- 6. 2,5-Dimethylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 7. 2,4-Dimethylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 8. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 9. austinpublishinggroup.com [austinpublishinggroup.com]

- 10. ftp.uspbpep.com [ftp.uspbpep.com]

- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]

- 12. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]

- 13. usp.org [usp.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,6-Dimethylbenzenesulfonic Acid Synthesis

Welcome to the technical support center for the production of 2,6-dimethylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As your Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding to empower your research and development.

Section 1: Troubleshooting Guide - Maximizing Yield and Purity

This section addresses the most common challenges encountered during the sulfonation of m-xylene to produce this compound. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield in this electrophilic aromatic substitution is a frequent challenge, often stemming from a combination of factors including incomplete reaction, byproduct formation, and losses during workup.

Causality & Explanation: The sulfonation of m-xylene is a reversible reaction where the methyl groups act as ortho, para-directors.[1] This leads to a mixture of isomers, primarily the 2,4- and 2,6-dimethylbenzenesulfonic acids. The reaction conditions, particularly temperature and the nature of the sulfonating agent, dictate the reaction rate and the distribution of these isomers.[1] Furthermore, side reactions, such as the formation of diaryl sulfones, can consume starting material and reduce the yield of the desired sulfonic acid.[1]

Troubleshooting Workflow & Solutions:

-

Re-evaluate Your Sulfonating Agent: The choice of agent is critical.

-

Concentrated Sulfuric Acid (H₂SO₄): This is the most common and cost-effective agent. However, it may require higher temperatures and longer reaction times, which can favor the formation of thermodynamically more stable isomers and byproducts.

-

Fuming Sulfuric Acid (Oleum): Oleum, a solution of SO₃ in sulfuric acid, is a much more potent sulfonating agent.[2] It allows for lower reaction temperatures and shorter reaction times, which can be beneficial for targeting the kinetically favored product. However, its high reactivity increases the risk of charring and sulfone formation if not handled with extreme care.[2]

-

Chlorosulfonic Acid (ClSO₃H): This reagent is highly reactive and can yield the corresponding sulfonyl chloride, which can then be hydrolyzed to the sulfonic acid.[3][4][5] This two-step process can sometimes offer a cleaner reaction profile but involves handling a highly corrosive and moisture-sensitive reagent.

-

-

Optimize Reaction Temperature: Temperature control is paramount.

-

Initial Reaction: The sulfonation of xylenes is highly exothermic. The initial addition of the sulfonating agent to m-xylene should be performed at a low temperature (e.g., 0-5 °C) using an ice bath to control the reaction rate and minimize charring.[2]

-

Reaction Progression: After the initial addition, the reaction may be allowed to proceed at room temperature or with gentle heating. The optimal temperature will depend on the chosen sulfonating agent and must be determined empirically to balance reaction rate against byproduct formation.

-

-

Control Stoichiometry: An excess of the sulfonating agent is typically used to drive the reaction to completion. However, a large excess, especially of oleum, can increase the incidence of sulfone formation. A molar excess of 5-20% of the sulfonating agent is a reasonable starting point for optimization.

-

Refine the Workup Procedure: Significant product loss can occur during workup.

-

Quenching: The reaction should be quenched by carefully and slowly pouring the reaction mixture onto crushed ice. Never add water or ice to the reaction mixture , as this can cause a violent, uncontrolled exothermic reaction.[2] This dilution also helps to precipitate the sulfonic acid, which is often less soluble in the cold, dilute acid.

-

Isolation: The product can be isolated by filtration. If the product remains in solution, "salting out" by adding a saturated solution of sodium chloride can promote precipitation of the sodium salt of the sulfonic acid.

-

Q2: My final product is contaminated with other isomers. How can I improve the regioselectivity for the 2,6-isomer?

A2: Achieving high regioselectivity is a central challenge because the electronic effects of the methyl groups direct substitution to the 2, 4, and 6 positions of the m-xylene ring.

Causality & Explanation: The formation of 2,4- and 2,6-isomers is a classic example of kinetic versus thermodynamic control. The 4-position is sterically more accessible, often making the 2,4-isomer the kinetically favored product. However, the distribution of isomers is strongly influenced by the reaction conditions.[1]

Troubleshooting Workflow & Solutions:

-

Leverage Steric Hindrance: The formation of the 2,6-isomer requires the electrophile to approach the sterically hindered position between the two methyl groups.

-

Bulky Sulfonating Agents: While less common, employing a bulkier sulfonating agent or a complex of SO₃ with a Lewis base might improve selectivity for the less hindered 4-position. Conversely, specific conditions might be found to favor the 2,6-isomer, though this is less straightforward.

-

Temperature Modulation: Lower reaction temperatures generally favor the kinetic product. You must experimentally determine the optimal temperature that maximizes the formation of the 2,6-isomer relative to the 2,4-isomer.

-

-

Isomer Separation (Purification): Since obtaining pure 2,6-isomer directly from the reaction is difficult, an efficient purification strategy is essential.

-

Fractional Crystallization: This is the most common method. The different isomers of dimethylbenzenesulfonic acid, or more commonly their salts (e.g., sodium or calcium salts), often exhibit different solubilities in a given solvent system. A detailed protocol for fractional crystallization should be developed, trying different solvents (e.g., water, ethanol, or mixtures).

-

Chromatography: While less common for large-scale production, chromatographic methods can be used for purification and for analytical assessment of purity.[6][7]

-

Q3: I am observing significant charring and dark coloration in my reaction mixture. What is causing this and how can it be prevented?

A3: Charring and dark coloration are indicative of oxidative side reactions and decomposition of the organic material. This is a common issue when using powerful sulfonating agents like oleum.

Causality & Explanation: Concentrated sulfuric acid and oleum are strong oxidizing agents. At elevated temperatures, they can oxidize the aromatic ring and the methyl groups of xylene, leading to a complex mixture of byproducts and a dark, tarry appearance. This not only reduces the yield but also makes purification significantly more difficult.

Troubleshooting Workflow & Solutions:

-

Strict Temperature Control: This is the most critical factor. The reaction must be maintained within its optimal temperature window.

-

Use an efficient cooling bath (e.g., ice-salt or dry ice-acetone) during the addition of the sulfonating agent.[2]

-

Monitor the internal temperature of the reaction flask continuously with a thermometer.

-

-

Controlled Rate of Addition: The sulfonating agent must be added slowly and dropwise to the stirred m-xylene solution.[2] This allows the heat generated by the exothermic reaction to dissipate, preventing localized "hot spots" where decomposition can initiate.

-

Ensure Adequate Mixing: Vigorous stirring is essential to ensure that the reagents are well-mixed and that heat is evenly distributed throughout the reaction mixture.

-

Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent air oxidation, especially if the reaction is sensitive.

Section 2: Frequently Asked Questions (FAQs)

-

What are the primary safety precautions for sulfonation? Sulfonation reactions are hazardous. Always work in a well-ventilated fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat.[2][8] Have an emergency safety shower and eyewash station immediately accessible.[8] Be aware that sulfonating agents are extremely corrosive and react violently with water.[2]

-

How can I monitor the reaction's progress? For laboratory-scale reactions, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the m-xylene starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. An HPLC method can be developed to separate and quantify the starting material, the desired 2,6-isomer, and other isomeric byproducts.[1][6][7]

-

What is the best way to dispose of waste from this reaction? The acidic waste must be neutralized before disposal. The quenching solution, which contains a large amount of sulfuric acid, should be cooled in an ice bath and slowly neutralized by the careful addition of a base, such as sodium bicarbonate or sodium carbonate. This process is also highly exothermic and will release large volumes of CO₂ gas, so it must be done cautiously in a large container to prevent overflow. Follow all local and institutional guidelines for chemical waste disposal.

Section 3: Data & Protocols

Data Presentation

Table 1: Influence of Reaction Conditions on Yield & Purity (Illustrative)

| Sulfonating Agent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Agent:Xylene) | Typical Observations |

| Conc. H₂SO₄ (98%) | 80-100 | 4-6 | 1.2 : 1 | Moderate yield, significant isomer mixture. |

| Oleum (20% free SO₃) | 25-40 | 1-2 | 1.1 : 1 | High conversion, risk of sulfone formation and charring.[1][2] |

| Chlorosulfonic Acid | 0-25 | 2-3 | 1.1 : 1 | Forms sulfonyl chloride intermediate; requires subsequent hydrolysis. |

Experimental Protocols

Protocol 1: Optimized Laboratory-Scale Synthesis

This protocol is a starting point and should be optimized for your specific laboratory conditions.

-

Reaction Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel.

-

Reagent Preparation: Place the flask in an ice-salt bath. Add 53.1 g (0.5 mol) of m-xylene to the flask and begin stirring.

-

Sulfonation: Slowly add 54 g (0.55 mol) of 98% sulfuric acid to the dropping funnel. Add the sulfuric acid dropwise to the stirred m-xylene over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup: Prepare a 1 L beaker containing 300 g of crushed ice. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring.

-

Isolation: The this compound may precipitate as a white solid upon cooling and dilution. If it does, collect the solid by vacuum filtration and wash it with a small amount of ice-cold water.

-

Purification: The crude product can be purified by recrystallization from a minimal amount of hot water or by converting it to its sodium salt and performing fractional crystallization.

Protocol 2: HPLC Analysis of Isomeric Purity

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% phosphoric acid (Solvent A) and acetonitrile (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Method: Develop a gradient method that allows for the separation of m-xylene, this compound, and 2,4-dimethylbenzenesulfonic acid. Retention times will need to be confirmed with authentic standards.

Section 4: Visualizations

Reaction Pathway

Caption: Electrophilic aromatic substitution pathway for m-xylene sulfonation.

Troubleshooting Logic

Caption: Troubleshooting workflow for improving this compound yield.

References

-

Chemithon. (n.d.). Sulfonation and Sulfation Processes. Retrieved from Chemithon Website. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2013). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment. Australian Government Department of Health. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). Benzenesulfonic acid, dimethyl-. National Center for Biotechnology Information. [Link]

- Google Patents. (n.d.). Alkylxylene sulphonate compounds, their preparation and use.

-

ResearchGate. (n.d.). Optimisation of the Linear Alkyl Benzene Sulfonation Process for Surfactant Manufacture. Retrieved from ResearchGate. [Link]

-

Taylor & Francis Online. (n.d.). Aromatic sulfonation. Part 23: Sulfonation of p-xylene in aqueous sulfuric acid. Retrieved from Taylor & Francis Online. [Link]

- Google Patents. (n.d.). Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.

- Google Patents. (n.d.). Preparation method benzene sulfonyl chloride and diphenylsulfone.

- Google Patents. (n.d.). Process for the purification of 2, 6-dimethylphenol.

-

ResearchGate. (n.d.). Synthesis, Characterization and Surface Activity of Alkyl m-Xylene Sulfonate Isomers. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). Xylene. National Center for Biotechnology Information. [Link]

-

MDPI. (n.d.). Sulfonation Process and Desalination Effect of Polystyrene/PVDF Semi-Interpenetrating Polymer Network Cation Exchange Membrane. Retrieved from MDPI. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid. Retrieved from HELIX Chromatography Website. [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry Website. [Link]

-

ChemBK. (n.d.). Xylene (o-, m-, p-isomers). Retrieved from ChemBK Website. [Link]

-

MDPI. (n.d.). Optimization of Gas-Liquid Sulfonation in Cross-Shaped Microchannels for α-Olefin Sulfonate Synthesis. Retrieved from MDPI. [Link]

-

ResearchGate. (n.d.). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Retrieved from ResearchGate. [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from Organic Syntheses Website. [Link]

-

Royal Society of Chemistry. (n.d.). Highly efficient sulfonated styrene resins and optimization for the ethanolysis of furfuryl alcohol to ethyl levulinate. Retrieved from RSC Publishing. [Link]

- Google Patents. (n.d.). Method for purifying dimethyl sulfate.

-

YouTube. (2025). What Safety Precautions Should Be Taken When Working with Solvents? Chemistry For Everyone. [Link]

-

Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from Eurofins Website. [Link]

-

Wikipedia. (n.d.). TNT. Retrieved from Wikipedia. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dimethylbenzoic acid, methyl ester. Retrieved from PrepChem.com. [Link]

-

PrepChem.com. (n.d.). Synthesis of A. Sulfonation and Polymerization of Xylene Sulfonic Acid. Retrieved from PrepChem.com. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Xylenes | Medical Management Guidelines. Centers for Disease Control and Prevention. [Link]

-

Ashland. (2016). Product Stewardship Summary - Sodium xylene sulfonate. Retrieved from Ashland Website. [Link]

- Google Patents. (n.d.). Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride.

-

Water Treatment Plant Operators' Forum. (2016). Safety precautions around Sulphuric Acid delivery area? Retrieved from Water Treatment Plant Operators' Forum. [Link]

- Google Patents. (n.d.). A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. Retrieved from SIELC Technologies Website. [Link]

-

Phenomenex. (n.d.). APPLICATIONS. Retrieved from Phenomenex Website. [Link]

-

eScholarship.org. (n.d.). Synthesis of highly sulfonated 2,6-diphenyl-p-Phenylene oxide. Retrieved from eScholarship.org. [Link]

Sources

- 1. 2,4-Dimethylbenzenesulfonic acid | 88-61-9 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemithon.com [chemithon.com]

- 4. guidechem.com [guidechem.com]

- 5. CN105693568A - Preparation method benzene sulfonyl chloride and diphenylsulfone - Google Patents [patents.google.com]

- 6. helixchrom.com [helixchrom.com]

- 7. phenomenex.com [phenomenex.com]

- 8. wtp-operators.thewaternetwork.com [wtp-operators.thewaternetwork.com]

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2,6-Dimethylbenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The precise quantification of 2,6-dimethylbenzenesulfonic acid and its impurities is a critical, non-negotiable aspect of pharmaceutical development and quality control. The purity of this key intermediate directly influences the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A[1][2] robust analytical strategy not only ensures regulatory compliance but also provides crucial insights for process optimization and risk mitigation. T[1]his guide offers an in-depth comparison of the primary analytical methodologies for the purity analysis of this compound, supported by experimental protocols and data-driven insights to inform your selection of the most appropriate technique.

Strategic Selection of Analytical Techniques: A Comparative Overview

The choice of an analytical method for purity analysis is a strategic decision, balancing the need for accuracy, precision, and sensitivity with practical considerations such as sample throughput and cost. F[3]or this compound, the principal techniques to consider are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Capillary Electrophoresis (CE). Each method offers distinct advantages and is suited to different analytical challenges, particularly in the separation of closely related isomeric impurities.

[4][5]| Technique | Principle | Strengths | Limitations | Primary Applications | | :--- | :--- | :--- | :--- | :--- | | HPLC (Reversed-Phase/Ion-Pair) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High versatility, precision, and robustness. E[3]xcellent for separating isomers and non-volatile impurities. A[4]menable to various detectors (UV, MS). | Can require complex mobile phases (e.g., ion-pairing agents) which may be incompatible with some detectors. |[6] Assay, impurity profiling, stability-indicating methods. | | Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | High resolution for volatile and semi-volatile compounds. |[3] Requires derivatization for non-volatile sulfonic acids, adding complexity and potential for side reactions. |[7][8][9] Analysis of volatile organic impurities, residual solvents. | | Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. |[10] Primary analytical method; does not require a reference standard of the analyte. High precision and accuracy. P[11][12]rovides structural information. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Potential for signal overlap. |[11] Purity assessment of reference standards, quantification of major components. | | Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. |[13] High separation efficiency, especially for charged molecules. L[14][15]ow sample and reagent consumption. |[13] Lower concentration sensitivity compared to HPLC. Reproducibility can be challenging. | Analysis of charged impurities, isomeric separation, counter-ion analysis. |[13]

In-Depth Experimental Protocols

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is often the gold standard for purity analysis in the pharmaceutical industry due to its versatility and reliability. F[3]or this compound, a reversed-phase method, potentially with an ion-pairing agent, offers excellent resolution of the main component from its isomers and other process-related impurities.

Rationale for Method Design:

A C18 column is selected for its hydrophobic retention of the aromatic ring. A[16]n acidic mobile phase suppresses the ionization of the sulfonic acid group, improving peak shape and retention. For challenging separations of isomers, an ion-pairing reagent like tetrabutylammonium hydroxide can be introduced to enhance resolution by forming neutral ion pairs with the sulfonic acid analytes.

[17][18][19]Step-by-Step HPLC Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Phosphoric acid in water.

-

Mobile Phase B: Acetonitrile.

-

For Ion-Pair Chromatography: Prepare an aqueous mobile phase containing a suitable ion-pairing reagent (e.g., 5 mM tetrabutylammonium hydroxide, pH adjusted to 6.5).

-

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size. [16] * Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Gradient Program: A typical gradient might start at 95% A, ramping to 50% A over 30 minutes to elute the main peak and any later-eluting impurities.

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of water and acetonitrile.

-

-

Analysis and Data Interpretation:

-

Inject a blank (diluent), a standard solution of known concentration, and the sample solution.

-

Identify the main peak corresponding to this compound based on its retention time relative to the standard.

-

Quantify impurities using area normalization or against a qualified reference standard.

-

Workflow for HPLC Analysis:

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC): Analysis of Volatile Components via Derivatization

Direct GC analysis of sulfonic acids is not feasible due to their low volatility and high polarity. T[20]herefore, a derivatization step is mandatory to convert the sulfonic acid into a more volatile and thermally stable derivative, such as a silyl ester or sulfonyl chloride.

[7][9][20]Rationale for Derivatization:

Trimethylsilylating reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) are highly effective for derivatizing sulfonic acids, replacing the acidic proton with a non-polar trimethylsilyl group, which significantly increases volatility.

[21]Step-by-Step GC Protocol:

-

Derivatization:

-

In a dry vial, combine ~1 mg of the this compound sample with 1 mL of a derivatizing agent (e.g., BSA in acetonitrile). [21] * Seal the vial tightly and heat at 60-70°C for 30 minutes to ensure complete reaction.

-

Cool the vial to room temperature before injection.

-

-

GC Conditions:

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow.

-

Injector Temperature: 250°C.

-

Detector: Flame Ionization Detector (FID) at 280°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

Analysis:

-

Inject the derivatized sample into the GC.

-

The method is primarily used to identify and quantify any volatile impurities that are amenable to GC analysis after derivatization.

-

Workflow for GC Analysis via Derivatization:

Caption: Workflow for GC analysis of this compound after derivatization.

Quantitative NMR (qNMR): An Absolute Method for Purity Assessment

qNMR is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte. T[10]he assay is based on comparing the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.

[11]Rationale for qNMR:

The well-defined signals of the aromatic protons and methyl groups of this compound can be used for quantification. An internal standard with non-overlapping signals, such as maleic acid or 1,4-dinitrobenzene, is chosen. The method's accuracy is directly tied to the precise weighing of both the sample and the internal standard.

[12]Step-by-Step qNMR Protocol:

-

Sample Preparation:

-

Accurately weigh about 10 mg of this compound and about 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

-

Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6 or D2O) in a high-precision NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

-

Ensure quantitative conditions are met: sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) and a calibrated 90° pulse.

-

-

Data Processing and Calculation:

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal of the analyte and a signal of the internal standard.

-

Calculate the purity (P) of the analyte using the following equation:

P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

M = Molar mass

-

m = mass

-

P = Purity of the standard

-

Logical Relationship in qNMR Calculation:

Caption: Key inputs and process for calculating purity using qNMR.

Trustworthiness and Method Validation

Every protocol described must be a self-validating system. The development and validation of these analytical methods should follow ICH guidelines to ensure they are suitable for their intended purpose. K[2][22]ey validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. F[22]orced degradation studies (acid, base, oxidation, thermal, photolytic) are essential to demonstrate the stability-indicating nature of a method. *[23] Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

No single analytical technique is universally superior for the purity analysis of this compound. A comprehensive and trustworthy quality control strategy often employs a combination of these methods. HPLC is typically the primary choice for routine purity testing and stability studies due to its robustness and resolving power. q[3]NMR serves as an invaluable tool for the absolute purity assignment of reference standards, while GC is reserved for specific applications like residual solvent analysis. Capillary Electrophoresis offers a high-efficiency orthogonal technique, particularly useful for challenging separations of charged isomers. B[5][13]y understanding the fundamental principles, strengths, and limitations of each method, researchers and drug development professionals can design and implement a scientifically sound, phase-appropriate, and regulatory-compliant analytical control strategy.

References

- Title: Analytical Method Development for Intermediate Purity & Impurities Source: Tianming Pharmaceuticals URL

- Source: National Institutes of Health (NIH)

- Title: TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection Source: Thermo Fisher Scientific URL

- Title: Mechanochemical degradation of aromatic sulfonic acids Source: PubMed URL

- Title: Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives Source: Analytical Chemistry - ACS Publications URL

- Source: National Institutes of Health (NIH)

- Source: Diva-Portal.

- Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: alwsci URL

- Title: Derivatisation of sulfonic acids for GC/MS analysis.

- Title: Quantitative 1H Nuclear Magnetic Resonance (qNMR)

- Title: Analysis of Small Organic Acids by Capillary Electrophoresis Source: LCGC International URL

- Title: A Comparative Guide to the Analysis of Isomeric Impurities in 3-Chloro-4-fluoroaniline Source: Benchchem URL

- Title: Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp.

- Title: Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water Source: Brandeis ScholarWorks URL

- Title: A Guide to Quantitative NMR (qNMR)

- Title: this compound | C8H10O3S | CID 32878 Source: PubChem URL

- Title: GC Derivatization Reagents Source: TCI Chemicals URL

- Title: APPLICATIONS Source: Phenomenex URL

- Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances Source: ResearchGate URL

- Title: Review on the modern analytical advancements in impurities testing Source: ScienceDirect URL

-

Title: ¹H NMR spectra of calixar[24]ene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Source: ResearchGate URL:

- Title: A Review: Analytical Method Development and Validation Source: Systematic Review Pharmacy URL

- Title: Stability-Indicating Validated Novel RP-HPLC Method for Simultaneous Estimation of Methylparaben, Ketoconazole, and Mometasone F Source: SciSpace URL

- Title: Acids: Derivatization for GC Analysis Source: ResearchGate URL

- Title: Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest Source: ResearchGate URL

- Title: Bulletin 909A Guide to Derivatization Reagents for GC Source: Sigma-Aldrich URL

- Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL

- Title: Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade Source: ScienceDirect URL

- Source: Impactfactor.

- Title: A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances Source: ResearchGate URL

- Title: New Approach for the Identification of Isobaric and Isomeric Metabolites Source: ACS Publications URL

- Title: Ion-pair chromatography of acidic drug metabolites and endogenic compounds Source: PubMed URL

- Title: High-Performance Quantitative H-1 NMR Source: Sigma-Aldrich URL

- Title: Forced Degradation Studies Source: MedCrave online URL

- Title: Stability Indicating Gradient Rp-Hplc Method for the Determination of Related Substances in Azilsartan Kamedoxomil Drug Substanc Source: Quest Journals URL

- Title: Capillary Electrophoresis in Determination of Low Molecular Mass Organic Acids Source: ResearchGate URL

- Title: A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry Source: AQA URL

- Title: Determination of Benzenesulfonic Acid Counterion in Amlodipine Besylate by Ion Chromatography Source: Thermo Fisher Scientific URL

- Title: Capillary Electrophoresis: Trends and Recent Advances Source: Analytical Chemistry URL

- Title: 2,5-Dimethylbenzenesulfonic acid Source: SIELC Technologies URL

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]

- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. phenomenex.com [phenomenex.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Derivatisation of sulfonic acids for GC/MS analysis. - Chromatography Forum [chromforum.org]

- 9. gcms.cz [gcms.cz]

- 10. emerypharma.com [emerypharma.com]

- 11. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 12. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]

- 13. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Capillary Electrophoresis to Quantify Organic Acids from Plant Tissue: A Test Case Examining Coffea arabica Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. questjournals.org [questjournals.org]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. diva-portal.org [diva-portal.org]

- 19. Ion-pair chromatography of acidic drug metabolites and endogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. diverdi.colostate.edu [diverdi.colostate.edu]

- 21. tcichemicals.com [tcichemicals.com]

- 22. sysrevpharm.org [sysrevpharm.org]

- 23. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 24. Mechanochemical degradation of aromatic sulfonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.